molecular formula C16H26O3 B8071913 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No. B8071913
M. Wt: 266.38 g/mol
InChI Key: QFTXXRYXUTUXKT-CUBALJKWSA-N
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Description

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the acetylation of a starting material followed by a series of reactions to form the desired product.

Starting Materials
1-methylcyclopent-1-ene, acetic anhydride, sodium acetate, sodium borohydride, acetic acid, sulfuric acid, sodium hydroxide, magnesium, ethyl bromide, 2-butanone, methylmagnesium bromide, 4-methylcyclohexanone

Reaction
1. Acetylation of 1-methylcyclopent-1-ene with acetic anhydride and sodium acetate in acetic acid to form 1-acetylcyclopentene., 2. Reduction of 1-acetylcyclopentene with sodium borohydride in ethanol to form 1-methylcyclopentene., 3. Epoxidation of 1-methylcyclopentene with m-chloroperbenzoic acid in dichloromethane to form 1-methylcyclopentene oxide., 4. Ring-opening of 1-methylcyclopentene oxide with sulfuric acid to form 1-methylcyclopentanol., 5. Conversion of 1-methylcyclopentanol to its tosylate derivative with p-toluenesulfonyl chloride and pyridine in dichloromethane., 6. Preparation of Grignard reagent by reacting magnesium with ethyl bromide in diethyl ether., 7. Addition of the Grignard reagent to the tosylate derivative of 1-methylcyclopentanol to form 1-ethyl-1-methylcyclopentanol., 8. Oxidation of 1-ethyl-1-methylcyclopentanol with chromic acid in acetone to form 1-ethyl-1-methylcyclopentanone., 9. Conversion of 1-ethyl-1-methylcyclopentanone to its enolate with sodium ethoxide in ethanol., 10. Alkylation of the enolate with 2-butanone to form 1-ethyl-1-methyl-4-oxocyclohexane., 11. Reduction of 1-ethyl-1-methyl-4-oxocyclohexane with methylmagnesium bromide in diethyl ether to form 1-ethyl-1-methylcyclohexanol., 12. Conversion of 1-ethyl-1-methylcyclohexanol to its tosylate derivative with p-toluenesulfonyl chloride and pyridine in dichloromethane., 13. Preparation of Grignard reagent by reacting magnesium with 4-methylbromobenzene in diethyl ether., 14. Addition of the Grignard reagent to the tosylate derivative of 1-ethyl-1-methylcyclohexanol to form the desired product '[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one'.

properties

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-3a,7a-dimethyl-4-oxo-1,2,3,5,6,7-hexahydroinden-1-yl]propyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-11(10-19-12(2)17)13-7-9-16(4)14(18)6-5-8-15(13,16)3/h11,13H,5-10H2,1-4H3/t11-,13-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTXXRYXUTUXKT-CUBALJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1CCC2(C1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(=O)C)[C@H]1CC[C@@]2([C@@]1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

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